2-fluoro-5-methoxypyrimidine

Vue d'ensemble

Description

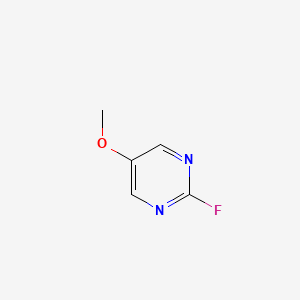

2-Fluoro-5-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H5FN2O It is a fluorinated derivative of pyrimidine, characterized by the presence of a fluorine atom at the second position and a methoxy group at the fifth position of the pyrimidine ring

Applications De Recherche Scientifique

2-Fluoro-5-methoxypyrimidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles and pharmaceuticals.

Biology: Studied for its potential as a bioisostere in drug design, where the fluorine atom can mimic the properties of hydrogen or hydroxyl groups.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit key enzymes involved in DNA synthesis and repair.

Industry: Utilized in the development of agrochemicals and materials with enhanced properties such as increased stability and bioavailability.

Mécanisme D'action

Target of Action

The primary target of 2-Fluoro-5-methoxypyrimidine is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of DNA by catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This process is essential for cell growth and proliferation.

Mode of Action

This compound interacts with its target, TS, by inhibiting its function . The compound is metabolized into 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), which forms a stable complex with TS, thereby inhibiting the enzyme’s activity . This inhibition disrupts DNA synthesis and leads to cell death, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The inhibition of TS by this compound affects the de novo synthesis pathway of thymidine triphosphate (dTTP), a critical component of DNA . The reduction in dTTP disrupts DNA replication and repair, leading to DNA damage and cell death. Furthermore, the compound’s action also impacts RNA modifying enzymes, including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .

Result of Action

The result of this compound’s action is the disruption of DNA synthesis and repair, leading to DNA damage and cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.

Safety and Hazards

Orientations Futures

Fluorinated pyrimidines are being studied for their potential use in cancer treatment . Developments in fluorine chemistry are expanding the range of compounds that can be prepared with fluorine substitution . Future research may focus on the more precise use of fluorinated pyrimidines for cancer treatment in the era of personalized medicine .

Analyse Biochimique

Biochemical Properties

2-Fluoro-5-methoxypyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as thymidylate synthase and DNA topoisomerase 1. These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to disruptions in DNA synthesis and repair processes, making it a compound of interest in cancer research .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it has been observed to induce apoptosis by interfering with cell signaling pathways and gene expression. Specifically, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, leading to cell death. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as thymidylate synthase, inhibiting their activity and leading to a decrease in thymidine monophosphate production, which is essential for DNA synthesis. Furthermore, this compound can integrate into RNA and DNA, causing structural perturbations that hinder nucleic acid function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation products can also exhibit biological activity. Long-term studies have shown that continuous exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of DNA synthesis and repair mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it can effectively inhibit tumor growth without significant toxicity. At higher doses, toxic effects such as bone marrow suppression and gastrointestinal toxicity have been observed. These adverse effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which facilitate its conversion into active metabolites. These metabolites can further interact with cellular targets, enhancing the compound’s biological activity. Additionally, this compound can be incorporated into nucleic acids, affecting their function and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-methoxypyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-chloro-5-methoxypyrimidine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with a fluorine atom.

Another approach involves the diazotization of 2-amino-5-methoxypyrimidine followed by fluorination using sodium nitrite and hydrofluoric acid. This method provides a high yield of the desired product under controlled reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-5-methoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) or DMSO.

Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic media.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.

2-Fluoropyridine: A fluorinated pyridine derivative with similar chemical properties.

5-Fluoro-2-methoxypyridine: A structurally related compound with a methoxy group at the second position.

Uniqueness

2-Fluoro-5-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the pyrimidine ring enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Propriétés

IUPAC Name |

2-fluoro-5-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUQHVUQKBFFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308885 | |

| Record name | 2-Fluoro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62802-39-5 | |

| Record name | 2-Fluoro-5-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62802-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)